![molecular formula C13H11ClN2O2 B6548903 N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide CAS No. 1040019-26-8](/img/structure/B6548903.png)
N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide” is an organic compound containing a pyridine ring, which is a six-membered ring with one nitrogen atom, and an amide functional group. The presence of the chlorophenyl group suggests that it might have some interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a pyridine ring attached to a chlorophenyl group through a methylene (-CH2-) spacer and an amide functional group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The pyridine ring might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, melting point, boiling point, and reactivity with other substances .科学的研究の応用
Fungicidal Activity
Pyraclostrobin belongs to the strobilurin class of fungicides. It effectively controls a wide range of fungal diseases in greenhouses and agricultural fields. Some notable pathogens it targets include Sphaceloma ampelinum, Colletotrichum spp., Macrophoma musae, Pseudoperonospora cubensis, and Botrytis cinerea . Its mode of action involves inhibiting mitochondrial respiration in fungi, making it an essential tool for disease management.
Crop Protection
Farmers use pyraclostrobin to protect crops such as potatoes, sugar beets, vegetables, and paddy crops. Its contact action inhibits mitosis and cell division, preventing the spread of fungal infections . The compound’s effectiveness in safeguarding crops contributes to sustainable agriculture.
Greenhouse Cultivation
Given the increasing scale of greenhouse planting, pyraclostrobin plays a crucial role in protecting crops grown in protected environments. Greenhouses often experience high humidity and temperature, which elevate disease and pest risks. Pyraclostrobin helps mitigate these challenges, ensuring healthy crop yields .
Mitochondrial Respiration Research
Researchers study pyraclostrobin’s impact on mitochondrial respiration pathways in fungi. Understanding its mechanism of action provides insights into cellular processes and potential applications beyond fungicidal activity .
Biological Ligands
Pyraclostrobin derivatives serve as ligands in biological studies. Researchers explore their interactions with metal ions and enzymes, potentially leading to novel drug development or catalytic applications .
Anti-HIV Activity (Derivatives)
Although not directly related to pyraclostrobin itself, derivatives containing a similar structure have been evaluated for anti-HIV activity. For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were screened for their effects against HIV-1 and HIV-2 strains .
作用機序
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Related compounds, such as the selenium-containing compound 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), have been shown to lower reactive oxygen species (ros) levels and boost the glutathione system .
Pharmacokinetics
Similar compounds, such as the selenium-containing compound 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), have been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds, such as the selenium-containing compound 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), have been reported to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .
Action Environment
For example, the fungicide pyraclostrobin’s effectiveness can be influenced by factors such as temperature, pH, and the presence of other substances .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-4-1-9(2-5-11)7-16-13(18)10-3-6-12(17)15-8-10/h1-6,8H,7H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINMDCLHFZTOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CNC(=O)C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548824.png)
![ethyl 4-(2-{3-[(4-methylphenyl)carbamoyl]-6-oxo-1,6-dihydropyridazin-1-yl}acetamido)benzoate](/img/structure/B6548830.png)
![3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B6548841.png)
![2-(4-fluorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6548849.png)
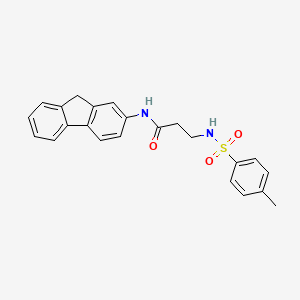
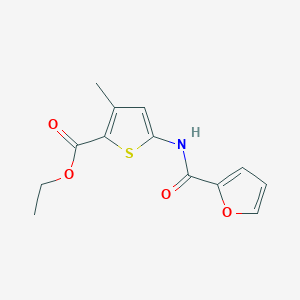
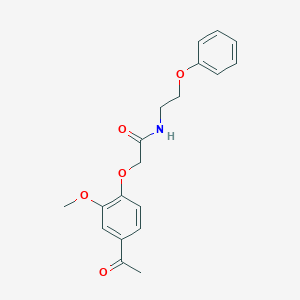
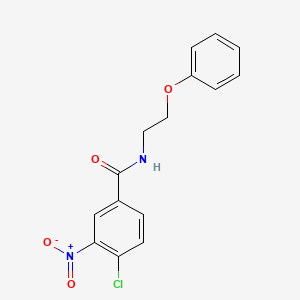

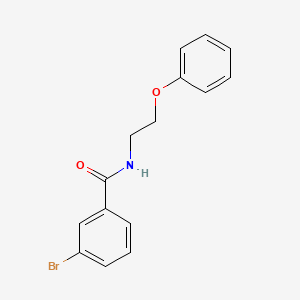
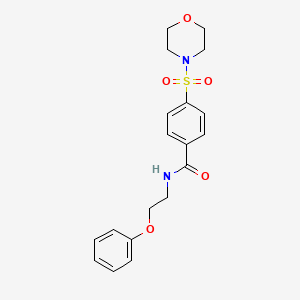
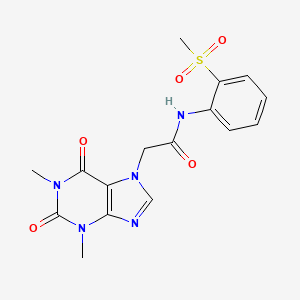
![N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B6548909.png)
![{[(2-methylphenyl)methyl]carbamoyl}methyl furan-3-carboxylate](/img/structure/B6548914.png)